molecular formula C14H12N4O3S B2573547 N-(furan-2-ylmethyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 899738-70-6

N-(furan-2-ylmethyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B2573547
CAS No.: 899738-70-6
M. Wt: 316.34
InChI Key: YZDIIGRQHCBXDG-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring, a pyridine ring, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activity.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Thioether formation: The oxadiazole intermediate is then reacted with a thiol to introduce the thioether linkage.

    Furan and pyridine ring incorporation: The final step involves coupling the furan and pyridine rings to the oxadiazole-thioether intermediate using suitable coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions on the pyridine ring can introduce various functional groups.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties could be attributed to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-2-((5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
  • N-(furan-2-ylmethyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Uniqueness

N-(furan-2-ylmethyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets, potentially resulting in distinct pharmacological profiles.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c19-12(16-8-11-4-2-6-20-11)9-22-14-18-17-13(21-14)10-3-1-5-15-7-10/h1-7H,8-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDIIGRQHCBXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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